4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine

rubber vulcanization accelerator stability sulfenamide decomposition

4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine (CAS 102-78-3) is a benzothiazole sulfenamide vulcanization accelerator characterized by a 2,6-dimethylmorpholine moiety linked via a thioether bridge to a benzothiazole ring. Its molecular formula is C₁₃H₁₆N₂OS₂ (MW 280.4 g/mol).

Molecular Formula C13H16N2OS2
Molecular Weight 280.4 g/mol
CAS No. 102-78-3
Cat. No. B089735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine
CAS102-78-3
Molecular FormulaC13H16N2OS2
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)C)SC2=NC3=CC=CC=C3S2
InChIInChI=1S/C13H16N2OS2/c1-9-7-15(8-10(2)16-9)18-13-14-11-5-3-4-6-12(11)17-13/h3-6,9-10H,7-8H2,1-2H3
InChIKeyDNPSGCQXSGVQSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine (CAS 102-78-3): Accelerator Identity and Sulfenamide Class Context


4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine (CAS 102-78-3) is a benzothiazole sulfenamide vulcanization accelerator characterized by a 2,6-dimethylmorpholine moiety linked via a thioether bridge to a benzothiazole ring [1]. Its molecular formula is C₁₃H₁₆N₂OS₂ (MW 280.4 g/mol) [1]. This compound belongs to the delayed-action sulfenamide accelerator class, alongside widely used accelerators such as MBS (2-(morpholinothio)benzothiazole), CBS (N-cyclohexyl-2-benzothiazole sulfenamide), and TBBS (N-tert-butyl-2-benzothiazole sulfenamide). The presence of two methyl substituents on the morpholine ring at positions 2 and 6 distinguishes it sterically and electronically from the unsubstituted morpholine analog MBS, with implications for accelerator stability, scorch safety, and cure profile that are quantified below.

Why 4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine Cannot Be Indiscriminately Replaced by MBS, CBS, or TBBS


Benzothiazole sulfenamide accelerators are not functionally interchangeable. The amine moiety dictates cure kinetics, scorch safety, and storage stability through differences in steric hindrance and basicity [1]. The unsubstituted morpholine analog MBS (2-(morpholinothio)benzothiazole) suffers from intrinsic instability: it forms with difficulty, is consistently contaminated with 2,2'-dithiobisbenzothiazole (MBTS), and steadily decomposes during storage [2]. In contrast, the 2,6-dimethyl substitution on the morpholine ring of the target compound eliminates this decomposition pathway, yielding a storage-stable accelerator that does not generate MBTS contamination over time [2]. This difference alone makes generic substitution inappropriate for applications requiring reproducible cure behavior and long shelf life.

4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine: Quantitative Differentiation Evidence vs. MBS, CBS, and TBBS


Storage Stability: 4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine vs. Unsubstituted MBS (Direct Head-to-Head)

In a direct comparative study within the patent disclosure, 2-(2,6-dimethyl-4-morpholinylmercapto)benzothiazole (the target compound) exhibited no detectable decomposition during shelf aging, as measured by ether-insoluble MBTS content, with all determinations falling within experimental error [1]. By contrast, the known unsubstituted analog 2-(4-morpholinylmercapto)benzothiazole (MBS) forms with difficulty, is always contaminated with 2,2'-dithiobisbenzothiazole (MBTS), and steadily decomposes during storage [1]. The target compound can be stored for an indefinite period without change, while MBS cannot [1].

rubber vulcanization accelerator stability sulfenamide decomposition

Processing Safety: Scorch Delay of 4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine vs. Unsubstituted MBS (Direct Head-to-Head)

The patent specification reports that 2-(2,6-dimethyl-4-morpholinylmercapto)benzothiazole provides "exceptional processing safety" and a "flat curing curve" at vulcanization temperature [1]. Mooney scorch data at 135°C were generated for stocks formulated with the target compound and the unsubstituted morpholine analog 2-(4-morpholinylmercapto)benzothiazole, each at 0.5 parts loading, in a standard natural rubber tread compound (smoked sheets 100 phr, carbon black 50 phr, zinc oxide 5 phr, stearic acid 3 phr, sulfur 2.5 phr) [1]. The 2,6-dimethyl substitution is explicitly associated with superior processing safety relative to the unsubstituted analog [1].

scorch safety Mooney scorch rubber processing

Steric and Electronic Differentiation: 2,6-Dimethylmorpholine vs. Morpholine, Cyclohexylamine, and tert-Butylamine Moieties (Class-Level Inference from Sulfenamide Kinetics)

A foundational kinetic study of benzothiazole sulfenamide accelerators in natural rubber sulfur vulcanization established that differences in cure rates among CBS, MOR (MBS), and DPBS are attributable to differences in steric hindrance and stability of the accelerator-zinc complexes [1]. The 2,6-dimethylmorpholine moiety in the target compound introduces greater steric bulk around the nitrogen atom compared to the unsubstituted morpholine in MBS (MOR). This steric effect is predicted to extend scorch delay and moderate cure rate, analogous to the trend observed when comparing the highly hindered DPBS to less hindered sulfenamides [1].

cure kinetics steric hindrance sulfenamide accelerator structure-property

Physical Property Profile: High-Melting Crystalline Solid vs. Resinous Analog (Direct Head-to-Head with 3,5-Dimethyl Isomer)

The patent explicitly compares the physical form of the target compound (2,6-dimethyl substitution) with the isomeric 3,5-dimethyl-4-morpholinylmercaptobenzothiazole. The 2,6-dimethyl derivative is a stable, light-colored, relatively high-melting crystalline solid (M.P. 94-96°C) obtained in quantitative yield [1]. In contrast, the 3,5-dimethyl isomer is resinous and non-crystalline [1]. This difference in physical form has direct implications for handling, weighing, dispersion in rubber compounds, and long-term storage. The crystalline nature also facilitates purification to high chemical purity without complex separation processes [1].

accelerator handling melting point crystallinity

Regulatory and Nitrosamine Consideration: 2,6-Dimethylmorpholine vs. Morpholine Moiety (Class-Level Inference)

Concerns over stable N-nitrosamines generated from secondary amine-based accelerators have driven the rubber industry to seek alternatives to MBS, DIBS, and DCBS [1]. MBS derives from morpholine, a secondary amine known to form N-nitrosomorpholine, a potent carcinogen. The target compound is derived from 2,6-dimethylmorpholine, also a secondary amine. However, the presence of methyl substituents at the 2 and 6 positions alters the nitrosation chemistry and the stability/reactivity profile of any nitrosamine formed. While quantitative nitrosamine formation data for the target compound vs. MBS under vulcanization conditions are not available in the extracted sources, regulatory pressure on morpholine-derived accelerators creates a context where the 2,6-dimethylmorpholine derivative may warrant evaluation as a potential alternative with a distinguishable nitrosamine risk profile [1].

N-nitrosamine regulatory compliance secondary amine accelerator

High-Value Application Scenarios for 4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine Based on Differentiated Evidence


Tire Tread and Carcass Compounds Requiring Extended Scorch Safety and Storage-Stable Accelerator Supply

In tire manufacturing, consistent scorch safety is critical for processing high-viscosity compounds through extrusion and calendering without premature vulcanization. The exceptional processing safety and flat curing curve documented for 2-(2,6-dimethyl-4-morpholinylmercapto)benzothiazole in natural rubber tread formulations [1] support its use in tire tread and carcass applications where long scorch delay is required for optimal steel cord adhesion and minimal reversion in thick sections [2]. Unlike MBS, which decomposes during storage and introduces variable MBTS contamination that alters scorch time, the dimethylated analog's indefinite storage stability [1] ensures lot-to-lot cure consistency—a critical quality parameter in high-volume tire production.

Thick-Section Industrial Rubber Goods Demanding Flat Cure Profiles and Reversion Resistance

Thick rubber articles (engine mounts, bridge bearings, marine fenders) require slow, uniform cure propagation to avoid overcuring the exterior while the interior remains undercured. The flat curing curve reported for the target compound [1] indicates a cure profile that reaches optimum crosslink density and maintains it over extended cure times without significant reversion. This property, combined with the steric hindrance effect of the 2,6-dimethylmorpholine moiety that moderates cure rate [3], makes the accelerator suitable for thick-section moldings where cure rate must be balanced against heat transfer limitations.

High-Purity Accelerator Requirements for Specialty Rubber Compounding and Laboratory Research Standards

The target compound's quantitative synthesis yield and ability to be obtained essentially pure after simple filtration, washing, and drying [1] contrasts sharply with MBS, which forms with difficulty and is always contaminated with MBTS [1]. For rubber research laboratories establishing structure-property relationships, or for specialty compounders requiring precise accelerator stoichiometry (e.g., in model compound vulcanization studies), the high inherent purity and crystalline nature (M.P. 94-96°C) [1] eliminate the confounding variable of MBTS contamination and enable accurate dose-response studies.

Formulation Development Targeting a Cure Profile Intermediate Between CBS and TBBS Family Accelerators

Rubber formulators frequently blend accelerators to achieve specific combinations of scorch safety and cure rate. The steric and electronic properties of the 2,6-dimethylmorpholine moiety place the target compound at a distinct position in the sulfenamide accelerator spectrum—more sterically hindered than MBS (morpholine), but structurally distinct from CBS (cyclohexylamine) and TBBS (tert-butylamine) [1]. This unique position may enable formulators to achieve target cure profiles with a single accelerator rather than a binary system, simplifying compound design and reducing raw material inventory complexity.

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